Ethyl 5-(2-(naphthalen-1-yl)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry. These include a naphthalene ring, an acetamido group, a thieno[3,4-d]pyridazine ring, and a p-tolyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several aromatic rings (naphthalene and pyridazine rings), an amide group (acetamido), and an ester group (carboxylate). These groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the amide group could participate in hydrolysis or condensation reactions, and the aromatic rings could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Scientific Research Applications
Synthesis and Chemical Structure Analysis
Ethyl 5-(2-(naphthalen-1-yl)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has been utilized in the synthesis of various heterocyclic compounds. For instance, Ethyl 2-arylhydrazono-3-butyrates reacted with cyanoacetamides to produce pyridinedione and pyridazine derivatives, which were further transformed into phthalazine, pyrimido-pyridazine, and naphthyridine derivatives. These chemical structures were confirmed through analytical and spectral analysis (Rady & Barsy, 2006).
Synthesis of Anti-Parkinson’s Compounds
Research has also explored the synthesis of novel derivatives for potential anti-Parkinson's activity. A study synthesized 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives and evaluated their anti-Parkinson's activity using in vitro and in vivo models. Some derivatives exhibited potent free radical scavenging and anti-Parkinson's activity (Gomathy et al., 2012).
Antimicrobial and Anti-inflammatory Applications
These compounds have been evaluated for antimicrobial, anti-inflammatory, and other biological activities. For instance, derivatives synthesized from ethyl naphtho[2,1-b]furan-2-carboxylate were assessed for antimicrobial, antiinflammatory, analgesic, anthelmintic, diuretic, and antipyretic activities (Kumaraswamy et al., 2008).
Anti-Viral Activities
Research into anti-viral applications has been conducted as well. One study prepared 3-(naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-one and its derivatives, evaluating their anti-avian influenza virus activities. Several compounds demonstrated promising antiviral activity against the H5N1 virus (Flefel et al., 2014).
Anticancer Research
Another significant application is in anticancer research. Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was used as a building block to synthesize new heterocycles, which displayed potent activity against colon cancer cell lines (Abdel-Motaal et al., 2020).
Antioxidant and Antibacterial Activities
Compounds like 2-((naphthalen-1-yl)methyl)-5-substituted-1,3,4-oxadiazole derivatives were synthesized and screened for antioxidant and antibacterial activities, showing significant results in various in vitro models (Soumya & Rajitha, 2015).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 3-(4-methylphenyl)-5-[(2-naphthalen-1-ylacetyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O4S/c1-3-35-28(34)25-22-16-36-26(24(22)27(33)31(30-25)20-13-11-17(2)12-14-20)29-23(32)15-19-9-6-8-18-7-4-5-10-21(18)19/h4-14,16H,3,15H2,1-2H3,(H,29,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKMKGVQRDCLIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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